
Cibenzoline
Vue d'ensemble
Description
Cibenzoline est un composé chimique connu pour son utilisation comme agent antiarythmique de classe Ia. Il est principalement utilisé pour traiter divers types d'arythmies cardiaques en stabilisant la membrane cellulaire cardiaque et en réduisant l'excitabilité. Le composé se caractérise par sa structure unique, qui comprend un groupe cyclopropyle lié à un cycle imidazoline.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La préparation de la cibenzoline implique plusieurs étapes clés. Une méthode notable comprend l'oxydation du 2,2-diphénylcyclopropylméthanol en utilisant l'acide 2-iodoxybenzoïque dans le diméthylsulfoxyde pour former l'aldéhyde correspondant. Cet aldéhyde est ensuite traité avec du chlorite de sodium, du peroxyde d'hydrogène et du dihydrogénophosphate de sodium dans un mélange d'acétonitrile et d'eau pour donner un composé acide. L'étape finale implique la condensation avec l'éthylènediamine en présence d'hexafluorophosphate de benzotriazol-1-yloxytripyrrolidinophosphonium et de triéthylamine dans le dichlorométhane pour produire la this compound .
Méthodes de production industrielle : La production industrielle de la this compound se concentre souvent sur l'obtention d'une pureté chirale élevée. Une méthode implique la préparation du succinate de this compound avec une pureté chirale supérieure à 99,9%. Ce processus comprend la cristallisation du succinate de this compound pour obtenir l'énantiomère souhaité .
Analyse Des Réactions Chimiques
Types de réactions : La cibenzoline subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants :
Oxydation : Utilise l'acide 2-iodoxybenzoïque dans le diméthylsulfoxyde.
Réduction : Peut être réalisée en utilisant des techniques d'hydrogénation.
Substitution : Implique des réactifs tels que le chlorite de sodium et le peroxyde d'hydrogène.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des intermédiaires tels que des aldéhydes et des acides, qui sont ensuite traités pour donner le composé final de this compound .
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle dans l'étude des agents antiarythmiques.
Biologie : Enquêté sur ses effets sur les canaux ioniques cellulaires et la stabilité membranaire.
Industrie : Employé dans le développement de produits pharmaceutiques ciblant les affections cardiaques.
5. Mécanisme d'action
La this compound exerce ses effets en bloquant les canaux sodiques dans les cellules cardiaques, ce qui réduit l'excitabilité et la conductivité du muscle cardiaque. Cette action contribue à stabiliser la membrane cellulaire cardiaque et à prévenir les rythmes cardiaques anormaux. Le composé a également des effets supplémentaires sur les canaux calciques, contribuant à ses propriétés antiarythmiques .
Composés similaires :
Disopyramide : Un autre agent antiarythmique de classe Ia avec des propriétés de blocage des canaux sodiques similaires.
Quinidine : Connu pour son utilisation dans le traitement des arythmies mais possède une structure moléculaire différente.
Procaïnamide : Partage des effets antiarythmiques similaires mais diffère dans son profil pharmacocinétique.
Unicité : La this compound est unique en raison de sa combinaison spécifique d'effets de blocage des canaux sodiques et calciques, ce qui offre un spectre plus large d'activité antiarythmique par rapport à d'autres composés similaires .
Applications De Recherche Scientifique
Cibenzoline has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying antiarrhythmic agents.
Biology: Investigated for its effects on cellular ion channels and membrane stability.
Industry: Employed in the development of pharmaceuticals targeting cardiac conditions.
Mécanisme D'action
Cibenzoline exerts its effects by blocking sodium channels in cardiac cells, which reduces the excitability and conductivity of the heart muscle. This action helps to stabilize the cardiac cell membrane and prevent abnormal heart rhythms. The compound also has additional effects on calcium channels, contributing to its antiarrhythmic properties .
Comparaison Avec Des Composés Similaires
Disopyramide: Another Class Ia antiarrhythmic agent with similar sodium channel blocking properties.
Quinidine: Known for its use in treating arrhythmias but has a different molecular structure.
Procainamide: Shares similar antiarrhythmic effects but differs in its pharmacokinetic profile.
Uniqueness: Cibenzoline is unique due to its specific combination of sodium and calcium channel blocking effects, which provides a broader spectrum of antiarrhythmic activity compared to other similar compounds .
Activité Biologique
Cibenzoline, a member of the class I antiarrhythmic agents, is primarily utilized for the treatment of cardiac arrhythmias. Its pharmacological profile includes inhibition of gastric H,K-ATPase and ATP-sensitive potassium channels, making it a compound of interest in both cardiology and gastroenterology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and research findings.
Inhibition of H,K-ATPase
This compound has been shown to inhibit gastric H,K-ATPase activity in vitro. This inhibition occurs through a competitive mechanism at the K recognition site from the cytoplasmic side of the membrane. The drug demonstrates concentration-dependent inhibition with an IC value ranging from 183 to 201 μM across different experimental setups .
Table 1: Inhibition Profile of this compound on H,K-ATPase
Source | IC (μM) | Observations |
---|---|---|
Hog gastric vesicles | 201 | Concentration-dependent inhibition |
HEK-293 cells | 183 | Competitive inhibition mechanism |
Effects on ATP-sensitive K Channels
This compound also acts as an ATP-sensitive K channel blocker. It binds directly to the Kir6.2 subunit of the potassium channel rather than the sulfonylurea receptor (SUR1). This binding mechanism is significant as it indicates this compound's potential role in modulating insulin secretion from pancreatic β-cells and influencing cardiac action potentials .
Case Studies and Clinical Trials
A clinical study involving 25 patients with sustained atrial tachyarrhythmia (ATA) demonstrated that intravenous this compound effectively converted sinus rhythm in 72% of cases. The treatment involved a loading dose followed by a continuous infusion, showing comparable efficacy to amiodarone, another antiarrhythmic agent .
Table 2: Clinical Outcomes of this compound vs. Amiodarone
Treatment | Success Rate (%) | Adverse Events (%) |
---|---|---|
This compound | 72 | 4 |
Amiodarone | 71 | Not specified |
This study suggests that this compound could be considered a first-line treatment option for certain arrhythmias, particularly in patients who may not tolerate other therapies.
Safety Profile
While this compound is generally well-tolerated, some adverse effects have been reported. In the aforementioned clinical study, severe adverse cardiac events were rare, occurring in only one patient (4%), while minor side effects were noted in two patients . This safety profile supports its use in clinical practice but necessitates monitoring for potential complications.
Research Findings
Recent studies have expanded our understanding of this compound's biological activity beyond cardiac applications. For instance, research indicates that this compound does not significantly affect Na,K-ATPase activity, highlighting its specificity for H,K-ATPase . This specificity may have implications for its use in treating gastric disorders while minimizing systemic side effects.
Summary of Findings
- Inhibition Mechanism : this compound inhibits gastric H,K-ATPase competitively from the cytoplasmic side.
- Cardiac Applications : Demonstrated efficacy in converting atrial tachyarrhythmia with a favorable safety profile.
- Specificity : Exhibits selective inhibition of H,K-ATPase without affecting Na,K-ATPase.
Propriétés
IUPAC Name |
2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOBOOXFSRWSHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022819 | |
Record name | Cifenline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53267-01-9 | |
Record name | Cibenzoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53267-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cifenline [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053267019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cibenzoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13358 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cifenline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cibenzoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIFENLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7489237QT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.